

# cross-validation of 3- [(Cyclohexanemethoxy)methyl]benzaldehyde experimental results

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## Compound of Interest

3-  
Compound Name: [(Cyclohexanemethoxy)methyl]benzaldehyde  
Cat. No.: B7996075

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This guide outlines a rigorous cross-validation protocol for 3-[(Cyclohexanemethoxy)methyl]benzaldehyde (CAS: 1443303-44-3). It is designed for researchers requiring absolute structural confirmation and purity assessment of this intermediate, which serves as a critical scaffold in medicinal chemistry (e.g., for reductive aminations or Wittig olefinations).

## Part 1: Executive Summary & Compound Profile

Compound Identity:

- IUPAC Name: 3-((Cyclohexylmethoxy)methyl)benzaldehyde[1][2]
- CAS Number: 1443303-44-3[1][3][4][5]
- Molecular Formula: C<sub>15</sub>H<sub>20</sub>O<sub>2</sub>
- Molecular Weight: 232.32 g/mol [6]

- **Core Structure:** A meta-substituted benzaldehyde featuring a benzylic ether linkage to a cyclohexylmethyl group.

**Validation Challenge:** The primary challenge in validating this compound is distinguishing it from its structural isomers (e.g., the para-isomer or the 3-methoxymethyl analog) and detecting specific synthetic byproducts like the over-oxidized benzoic acid or the unreacted benzyl bromide precursor.

## Part 2: Experimental Validation Protocols

To ensure scientific integrity, validation must follow a Triangulated Analytical Approach combining NMR (structural connectivity), MS (molecular mass), and HPLC (purity profile).

### Nuclear Magnetic Resonance (NMR) Validation

**Objective:** Confirm the meta-substitution pattern and the integrity of the ether linkage.

Expected  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ ):

- **Aldehyde Proton (-CHO):** A singlet at  $\delta$  10.0–10.1 ppm. This is the diagnostic signal for the aldehyde oxidation state.
- **Aromatic Region:** Four distinct signals in the  $\delta$  7.4–7.9 ppm range.
  - **Look for:** A singlet-like signal ( $\sim$ 7.8-7.9 ppm) for the proton between the aldehyde and the ether side chain (H-2), indicating meta-substitution.
- **Benzylic Methylene (Ar-CH<sub>2</sub>-O):** A sharp singlet at  $\delta$  4.5–4.6 ppm.
  - **Validation Check:** If this signal is split or shifted upfield ( $<$  4.4 ppm), suspect hydrolysis to the benzyl alcohol.
- **Ether Methylene (-O-CH<sub>2</sub>-Cy):** A doublet at  $\delta$  3.2–3.3 ppm ( Hz).
- **Cyclohexyl Ring:** A complex multiplet series:
  - **Methine (-CH-):** Multiplet at  $\delta$  1.6–1.8 ppm.

- Ring methylenes: Multiplets spanning  $\delta$  0.9–1.8 ppm.

Expected  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ ):

- Carbonyl (C=O): ~192 ppm.
- Aromatic Carbons: Six signals in the 128–138 ppm range.
- Benzylic Carbon: ~72 ppm.
- Ether Carbon: ~76 ppm.

## Mass Spectrometry (MS) & HPLC

Protocol:

- Method: LC-MS (ESI+).
- Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
- Detection:
  - Target Ion:  $[\text{M}+\text{H}]^+ = 233.33$  Da or  $[\text{M}+\text{Na}]^+ = 255.31$  Da.
  - Fragment: Loss of the cyclohexylmethyl group often yields a tropylium-like ion at  $m/z$  ~119 (formylbenzyl cation).

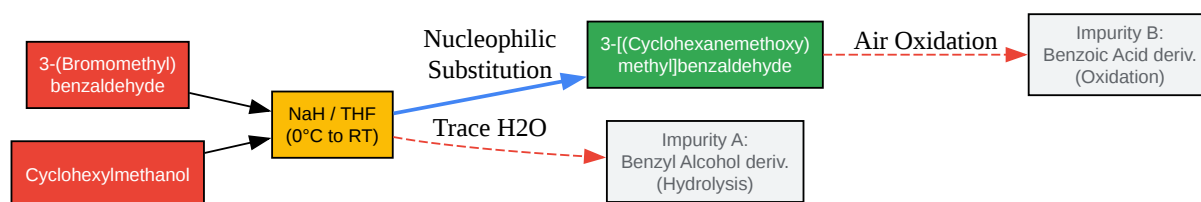
Table 1: Quantitative Purity Parameters

Parameter	Acceptance Criterion	Method	Common Failure Mode
Purity	> 97.0% (Area %)	HPLC (UV @ 254 nm)	Presence of 3-(bromomethyl)benzaldehyde
Residual Solvent	< 5000 ppm	GC-Headspace	Trapped THF or DMF from synthesis
Water Content	< 0.5% w/w	Karl Fischer	Aldehyde hydrate formation

## Part 3: Synthetic Logic & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. The most robust route involves the Williamson ether synthesis between 3-(bromomethyl)benzaldehyde and cyclohexylmethanol.

Workflow Visualization (DOT Diagram):



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Figure 1: Synthetic pathway and potential impurity origins. Impurity A arises from moisture; Impurity B from air exposure.

Self-Validating the Synthesis:

- Step 1: Check TLC (Hexane/EtOAc 4:1). The product ( ) should be less polar than the alcohol starting material but more polar than the bromide.

- Step 2: Stain with 2,4-DNP. The spot must turn orange/red, confirming the aldehyde functionality is intact and has not been reduced or over-oxidized.

## Part 4: Comparative Analysis

To validate performance, compare the target against standard alternatives used in similar coupling reactions.

Table 2: Functional Comparison of Aldehyde Linkers

Feature	3-[(Cyclohexanemethoxy)methyl] ( <b>Target</b> )	3-(Benzyloxy)benzaldehyde ( <b>Alternative</b> )	3-Methoxybenzaldehyde ( <b>Standard</b> )
Lipophilicity (cLogP)	~4.2 (High)	~3.0 (Medium)	~1.6 (Low)
Steric Bulk	High (Cyclohexyl group)	Medium (Phenyl group)	Low (Methyl group)
Stability	Moderate (Ether linkage stable)	Moderate (Benzylic ether cleavable)	High
Application	Hydrophobic pocket binding	Hydrogenolysis-cleavable linker	Simple capping group

Expert Insight: The Cyclohexanemethoxy tail provides significantly higher lipophilicity and steric bulk compared to standard benzyl ethers. In drug discovery, this is often exploited to fill hydrophobic pockets in enzymes (e.g., kinases or proteases) where a simple methoxy group would fail to achieve potency.

## References

- Chemical Structure & Identifiers:**3-[(cyclohexanemethoxy)methyl]benzaldehyde** (CAS 1443303-44-3).[1] Bidepharm Catalog. Retrieved from [6]
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